3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one
Overview
Description
3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one, also known as FLJ11011, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. Due to its unique chemical structure and biological activity, FLJ11011 has gained significant attention in scientific research.
Mechanism of Action
3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound disrupts the signaling pathways that are essential for the survival and growth of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation. These effects are mediated by the inhibition of CK2 and the downstream signaling pathways that are involved in these processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one in laboratory experiments is its potent and selective inhibition of CK2, which allows for the specific targeting of this protein kinase. This makes this compound a valuable tool for studying the role of CK2 in various cellular processes and diseases. However, the use of this compound in laboratory experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of new methods for the delivery of this compound to target tissues and cells could enhance its therapeutic efficacy and specificity.
Scientific Research Applications
3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in preclinical models.
properties
IUPAC Name |
3-(2-chlorophenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO4/c23-17-6-2-4-8-19(17)28-21-13-27-20-11-15(9-10-16(20)22(21)25)26-12-14-5-1-3-7-18(14)24/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMVMYROSWNVEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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